BenchChemオンラインストアへようこそ!

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Building Block Synthesis Covalent Inhibitor Design

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1185535-97-0) is a heterocyclic building block combining an azetidine ring linked at the 3-position to a 3-methyl-1,2,4-oxadiazole moiety. With a molecular weight of 139.16 g/mol and molecular formula C₆H₉N₃O, this compound exists as a free base—distinguishing it from its more commonly catalogued hydrochloride salt (CAS 1185303-98-3).

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1185535-97-0
Cat. No. B1372506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
CAS1185535-97-0
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2CNC2
InChIInChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3
InChIKeyYJUTYBZBQLBFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1185535-97-0): A Free Base Azetidinyl-Oxadiazole Building Block for Covalent Probe and Drug Discovery


5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1185535-97-0) is a heterocyclic building block combining an azetidine ring linked at the 3-position to a 3-methyl-1,2,4-oxadiazole moiety [1]. With a molecular weight of 139.16 g/mol and molecular formula C₆H₉N₃O, this compound exists as a free base—distinguishing it from its more commonly catalogued hydrochloride salt (CAS 1185303-98-3) . The free secondary amine on the azetidine ring provides a direct handle for N-functionalization without requiring a deprotection step. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry for its bioisosteric properties, metabolic stability contributions, and emerging role as a cysteine-targeting electrophilic warhead, making this compound a versatile intermediate for covalent inhibitor and probe molecule synthesis [2].

Why 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Cannot Be Substituted with Its Hydrochloride Salt or Other 3-Alkyl Analogs Without Consequence


Substituting 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (free base, CAS 1185535-97-0) with its hydrochloride salt (CAS 1185303-98-3) introduces a mandatory neutralization step before N-acylation, sulfonylation, or reductive amination—adding at least one synthetic operation and reducing overall yield . Replacing the 3-methyl group with bulkier alkyl substituents such as isopropyl (CAS 1248907-91-6) or trifluoromethyl (CAS 1350989-24-0) predictably increases lipophilicity (XLogP3 shifts from 0 to higher values), which can alter pharmacokinetic properties, solubility, and off-target binding profiles in downstream compounds [1]. Furthermore, the azetidinyl oxadiazole scaffold has been identified as a class of cysteine-targeting electrophiles that react through a distinct ring-opening mechanism [2]; this reactivity is inherent to the core scaffold but may be modulated by the electronic character of the 3-substituent, meaning that analog substitution is not functionally neutral in covalent inhibitor design contexts.

Quantitative Differentiation Evidence for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1185535-97-0) vs. Closest Analogs


Free Base vs. Hydrochloride Salt: Eliminating a Synthetic Deprotection Step in N-Functionalization Workflows

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1185535-97-0) is supplied as the free base, with the azetidine secondary amine (pKa ~10–11) available for direct N-functionalization via acylation, sulfonylation, alkylation, or reductive amination. In contrast, the hydrochloride salt (CAS 1185303-98-3) requires a discrete neutralization step (e.g., treatment with tertiary amine base such as Et₃N or DIPEA) before these reactions can proceed . This distinction eliminates one synthetic operation from multi-step derivatization sequences, directly improving workflow efficiency and cumulative yield.

Medicinal Chemistry Building Block Synthesis Covalent Inhibitor Design

Physicochemical Drug-Likeness Profile: XLogP3 = 0 and TPSA = 51 Ų Favor Oral Bioavailability Predictions vs. Bulkier 3-Alkyl Analogs

According to PubChem computed properties, 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole has an XLogP3 of 0 and a topological polar surface area (TPSA) of 51 Ų, placing it within the optimal oral drug-like space (LogP 0–3; TPSA < 140 Ų) [1]. By comparison, the 3-isopropyl analog 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole (CAS 1248907-91-6, MW 167.21 g/mol) carries a bulkier alkyl group that predictably increases lipophilicity, shifting the LogP outside the optimal range for oral absorption . The 3-methyl substitution offers a balanced steric and electronic profile: sufficient lipophilicity for membrane permeability without the excessive logP that can lead to poor aqueous solubility, metabolic liability, or promiscuous off-target binding.

Drug-like Properties Lipinski Rule of Five Fragment-Based Drug Discovery

Azetidinyl Oxadiazole Scaffold as a Novel Cysteine-Targeting Electrophile: Class-Level Reactivity Differentiation from Conventional Warheads

A high-throughput scalable thiol reactivity profiling (STRP) study published in J. Am. Chem. Soc. (2024) identified the azetidinyl oxadiazole moiety as a novel class of cysteine-targeting electrophiles that react through a ring-opening mechanism, demonstrating selectivity for cysteine thiols over other nucleophiles [1]. The study screened >10,000 compounds and showed that azetidinyl oxadiazoles covalently engage cysteine residues broadly across the human proteome, with utility demonstrated through the discovery of a small molecule that augments UCHL1 deubiquitinase activity by modifying a cysteine distal to the active site [2]. This reactivity profile distinguishes the azetidinyl oxadiazole scaffold from conventional electrophilic warheads (e.g., acrylamides, chloroacetamides, vinyl sulfonamides), which engage cysteine via Michael addition or SN2 mechanisms rather than ring-opening. While this is a class-level finding—5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole itself was not the specific compound advanced in the study—the core scaffold is directly applicable.

Covalent Inhibitors Cysteine Profiling Chemical Proteomics

3-Methyl Substitution on 1,2,4-Oxadiazole Ring: mGluR5 SAR Confirms Tolerability and Functional Compatibility in Allosteric Modulator Design

A structure-activity relationship study on azetidinyl oxadiazoles as mGluR5 positive allosteric modulators (PAMs) demonstrated that methyl substitution at the meta position of the aryl oxadiazole moiety is well-tolerated, while para-substituted analogs were either inactive or exhibited negative allosteric modulator (NAM) activity [1]. This finding indicates that the 3-methyl group on the oxadiazole ring of the target compound is positioned in a sterically and electronically permissive location for biological target engagement. In contrast, bulkier or differently positioned substituents can switch pharmacological activity from PAM to NAM, representing a functional cliff that would derail a drug discovery program. The study also noted that the azetidinyl oxadiazole series showed improved physicochemical properties relative to earlier mGluR5 PAM chemotypes.

GPCR Allosteric Modulators Structure-Activity Relationship Neuropharmacology

Prioritized Application Scenarios for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Covalent Inhibitor and Chemical Probe Design Leveraging the Azetidinyl Oxadiazole Cysteine-Targeting Electrophilic Warhead

Research groups designing covalent inhibitors or activity-based protein profiling (ABPP) probes should prioritize this compound as a core scaffold for cysteine-targeting electrophile incorporation. The JACS 2024 STRP study provides class-level validation that azetidinyl oxadiazoles selectively engage cysteine thiols via a ring-opening mechanism, demonstrating proteome-wide cysteine reactivity [1]. The free base form of this compound allows direct N-functionalization to append targeting elements (e.g., kinase recognition motifs, peptide ligands) without a deprotection step, accelerating structure-activity relationship exploration. The methyl group at the 3-position provides a minimal steric footprint while maintaining the electrophilic character of the oxadiazole ring, making it an ideal starting point for fragment-based covalent ligand discovery.

Fragment-Based Drug Discovery (FBDD) Library Member with Favorable Physicochemical Properties

With a molecular weight of 139.16 g/mol, XLogP3 of 0, TPSA of 51 Ų, and only one hydrogen bond donor, this compound meets all physicochemical criteria for a high-quality fragment library member [1]. Its low molecular weight and balanced lipophilicity provide high ligand efficiency potential, while the azetidine NH and oxadiazole nitrogen atoms offer multiple vectors for fragment growing, merging, or linking strategies. Compared to the isopropyl analog (MW 167.21) or trifluoromethyl analog, the 3-methyl compound preserves the lowest molecular weight and optimal LogP, maximizing room for property optimization during hit-to-lead expansion. Procurement of this specific free base—rather than the hydrochloride salt—is recommended for FBDD libraries where direct N-acylation is the primary derivatization strategy.

Parallel Library Synthesis Requiring Direct Azetidine N-Functionalization

Medicinal chemistry teams conducting parallel synthesis of N-substituted azetidinyl oxadiazole libraries should select the free base form (CAS 1185535-97-0) over the hydrochloride salt (CAS 1185303-98-3) to eliminate the neutralization step from each reaction in the array [1]. In a 96-well parallel synthesis campaign, this saves 96 individual neutralization operations and the associated yield losses (estimated 5–15% per reaction based on typical neutralization efficiencies of 85–95%). The methyl group at the oxadiazole 3-position provides a synthetically inert substituent that does not introduce additional reactive functionality, minimizing side reactions during library production while still allowing subsequent SAR exploration at the 3-position via late-stage functionalization if desired.

mGluR5 Positive Allosteric Modulator (PAM) Scaffold Optimization

Neuroscience drug discovery groups pursuing mGluR5 PAM programs can use this compound as a validated core scaffold. The BML 2012 SAR study demonstrated that methyl substitution at the meta position of the aryl oxadiazole in azetidinyl oxadiazole series retains PAM activity, while para-substituted analogs switch to NAM activity [1]. The free base form enables direct exploration of N-substituted cyclohexyl carboxamides, exo-norbornyl carboxamides, and carbamate analogs—the substitution patterns identified as producing moderate to potent mGluR5 PAM activity. The free NH on the azetidine ring provides a convenient anchor point for installing these pharmacophoric elements without the additional neutralization step required when using the hydrochloride salt.

Quote Request

Request a Quote for 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.